molecular formula C11H16ClN3O B595606 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride CAS No. 1267093-87-7

4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride

Cat. No.: B595606
CAS No.: 1267093-87-7
M. Wt: 241.719
InChI Key: GRUXDNFJXQHUDZ-UHFFFAOYSA-N
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Description

4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H15N3O.ClH. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a morpholine ring attached to a benzene ring, which is further connected to a carboximidamide group.

Preparation Methods

The synthesis of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride typically involves the reaction of 4-(Morpholin-4-yl)benzene-1-carboximidamide with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to obtain the compound in high purity.

Chemical Reactions Analysis

4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups on the benzene ring are replaced with other groups using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride can be compared with other similar compounds, such as:

    4-(Morpholin-4-yl)benzene-1-carboximidamide: The non-hydrochloride form of the compound.

    4-(Morpholin-4-yl)methylbenzene-1-carboximidamide: A similar compound with a methyl group attached to the benzene ring.

    4-(Morpholin-4-yl)benzene-1-carboxamide: A compound with a carboxamide group instead of a carboximidamide group.

The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity.

Properties

IUPAC Name

4-morpholin-4-ylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.ClH/c12-11(13)9-1-3-10(4-2-9)14-5-7-15-8-6-14;/h1-4H,5-8H2,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUXDNFJXQHUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720995
Record name 4-(Morpholin-4-yl)benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267093-87-7
Record name 4-(Morpholin-4-yl)benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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